molecular formula C23H16N2O4S B2676661 methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate CAS No. 887902-67-2

methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2676661
CAS No.: 887902-67-2
M. Wt: 416.45
InChI Key: DZHVRSUZJWSLFJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate is a complex organic compound with a unique structure that combines benzothiazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of Benzamide Group: The benzamide group is introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate stands out due to its combined benzothiazole and benzamide structure, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these moieties.

Biological Activity

Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate is a compound belonging to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H16N2O4S
  • Molecular Weight : 416.451 g/mol
  • CAS Number : 66947-92-0

The structure consists of a benzothiazole core substituted with a benzoyl group and an amide functional group, which is essential for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.7
A549 (lung cancer)12.3

The compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. The compound was tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that this compound possesses broad-spectrum antimicrobial activity.

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis.

Case Studies

  • In Vivo Studies on Tumor Growth Inhibition :
    In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues.
  • Synergistic Effects with Other Anticancer Agents :
    A combination study with doxorubicin showed enhanced anticancer effects when used together with this compound, suggesting potential for combination therapy in clinical settings.

Properties

IUPAC Name

methyl 2-[(4-benzoylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c1-29-22(28)17-11-12-18-19(13-17)30-23(24-18)25-21(27)16-9-7-15(8-10-16)20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHVRSUZJWSLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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